Cas no 900007-98-9 (3-bromo-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide)

3-bromo-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide 化学的及び物理的性質
名前と識別子
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- 3-bromo-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
- 3-bromo-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide
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- インチ: 1S/C19H14BrN5O2/c1-12-5-7-15(8-6-12)25-17-16(10-22-25)19(27)24(11-21-17)23-18(26)13-3-2-4-14(20)9-13/h2-11H,1H3,(H,23,26)
- InChIKey: KZYIVSRPUMATLF-UHFFFAOYSA-N
- ほほえんだ: C(NN1C=NC2N(C3=CC=C(C)C=C3)N=CC=2C1=O)(=O)C1=CC=CC(Br)=C1
3-bromo-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2823-0378-15mg |
3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
900007-98-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2823-0378-30mg |
3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
900007-98-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2823-0378-75mg |
3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
900007-98-9 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2823-0378-5μmol |
3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
900007-98-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2823-0378-10mg |
3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
900007-98-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2823-0378-20mg |
3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
900007-98-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2823-0378-10μmol |
3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
900007-98-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2823-0378-1mg |
3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
900007-98-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2823-0378-100mg |
3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
900007-98-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2823-0378-2μmol |
3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
900007-98-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
3-bromo-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
3-bromo-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamideに関する追加情報
3-Bromo-N-(1-(4-Methylphenyl)-4-Oxo-1H,4H,5H-Pyrazolo[3,4-D]Pyrimidin-5-Yl)Benzamide (CAS No. 900007-98-9)
3-Bromo-N-(1-(4-Methylphenyl)-4-Oxo-1H,4H,5H-Pyrazolo[3,4-D]Pyrimidin-5-Yl)Benzamide, also known by its CAS number 900007-98-9, is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazolo-pyrimidine derivatives, which are known for their potential applications in drug development and as functional materials.
The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system combining pyrazole and pyrimidine rings. The substitution pattern includes a bromine atom at position 3 of the benzamide group and a methylphenyl group attached to the pyrazolo-pyrimidine ring. This specific substitution pattern contributes to the compound's unique electronic and steric properties, making it an interesting candidate for various chemical studies.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed various synthetic strategies to construct the pyrazolo-pyrimidine framework. One notable approach involves the condensation of appropriate amine and carbonyl precursors under high temperature or microwave-assisted conditions. The bromination step is typically carried out using bromine or brominating agents in a controlled environment to ensure selective substitution.
The physical properties of this compound have been extensively studied. It has a melting point of approximately 220°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the visible region, indicating potential applications in optoelectronic materials.
In terms of biological activity, this compound has been tested for its potential as an anticancer agent. Initial in vitro studies suggest that it exhibits moderate cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism of action appears to involve interference with cellular signaling pathways, particularly those involving protein kinases.
Furthermore, computational studies using density functional theory (DFT) have provided insights into the electronic structure and reactivity of this compound. The calculations reveal that the pyrazolo-pyrimidine core is electron-deficient due to the presence of multiple nitrogen atoms in conjugation with aromatic rings. This electron-deficiency makes the molecule susceptible to nucleophilic attack, which could be exploited in designing new chemical reactions.
Another area of interest is the use of this compound as a building block for constructing larger supramolecular assemblies. Its ability to form hydrogen bonds and π–π interactions makes it a promising candidate for self-assembling systems. Researchers have demonstrated that this compound can form ordered nanostructures when dissolved in polar solvents at high concentrations.
In conclusion, 3-Bromo-N-(1-(4-Methylphenyl)-4-Oxo-1H,4H,5H-Pyrazolo[3,4-D]Pyrimidin-5-Yl)Benzamide (CAS No. 900007-98-9) is a versatile compound with diverse applications in chemistry and biology. Its unique structure and properties continue to inspire new research directions, making it an important molecule in contemporary chemical science.
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